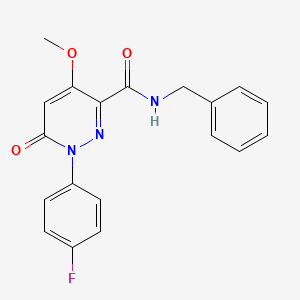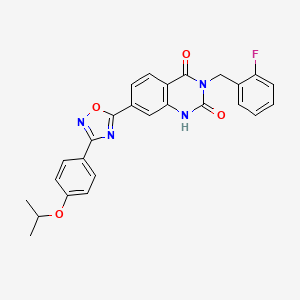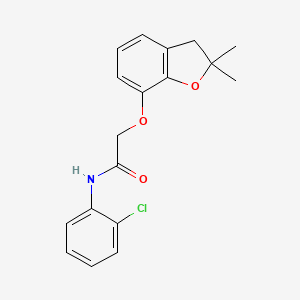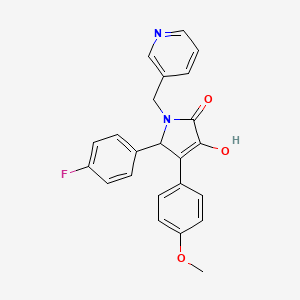
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a methoxy group, and a dihydropyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated intermediate.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable alkylating agent.
Final Coupling and Purification: The final coupling step involves the reaction of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, fluorophenylboronic acids, palladium catalysts, suitable bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression and cellular processes.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride: This compound shares the benzyl and fluorophenyl groups but lacks the dihydropyridazine core and methoxy group, resulting in different chemical properties and applications.
N-benzyl-1-(4-fluorophenyl)methanimine:
This compound analogs: Various analogs with modifications in the functional groups can exhibit different biological activities and chemical properties.
Propriétés
Formule moléculaire |
C19H16FN3O3 |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
N-benzyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-11-17(24)23(15-9-7-14(20)8-10-15)22-18(16)19(25)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25) |
Clé InChI |
IUWAXXOLIAAEIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B14974487.png)
![2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B14974491.png)

![(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide](/img/structure/B14974504.png)
![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14974509.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B14974523.png)

![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974534.png)
![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14974540.png)

![2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14974546.png)
![N-(4-ethylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B14974550.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14974565.png)
